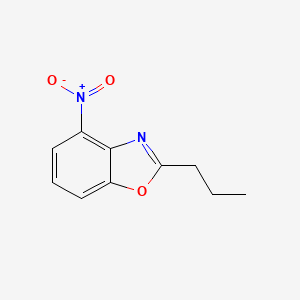

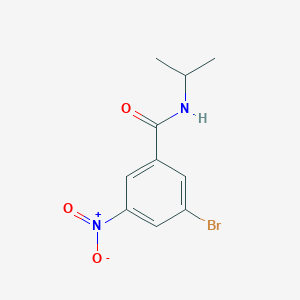

![molecular formula C13H15FN2O4 B1328658 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 914637-75-5](/img/structure/B1328658.png)

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

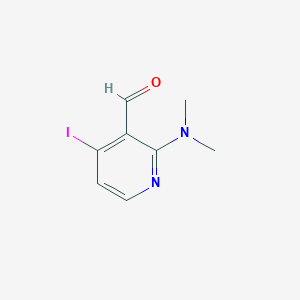

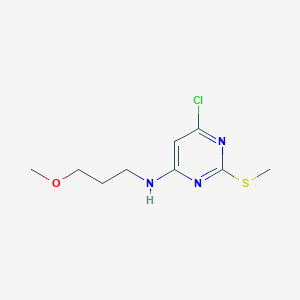

8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H15FN2O4 and its molecular weight is 282.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitubercular Drug Research

- Structural Elucidation in Drug Development : A study focused on a structurally similar compound, BTZ043, which is a promising antitubercular drug candidate. It emphasized the importance of understanding molecular structure for drug development, particularly for antitubercular applications (Richter et al., 2022).

Nonlinear Optical Material Research

- Organic Material for Nonlinear Optical Devices : Research demonstrated the potential of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a derivative of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, as a new organic material for nonlinear optical devices like frequency doublers (Kagawa et al., 1994).

Radiopharmaceuticals

- Imaging Agents in Cancer Diagnosis : A study on a related compound, featuring a dioxa-azaspirodecane structure, explored its application as a σ1 receptor ligand for tumor imaging in positron emission tomography (PET), highlighting its potential in cancer diagnostics (Xie et al., 2015).

Chemical Analysis Techniques

- Mass Spectrometric Study for Structural Analysis : An investigation into the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its molecular structure and fragmentation mechanisms, contributing to the field of analytical chemistry (Solomons, 1982).

Environmental Applications

- Water-Soluble Carcinogenic Dye Removal : A compound containing 1,4-dioxa-8-azaspiro[4.5]decane was synthesized for removing carcinogenic azo dyes from water, demonstrating the compound's utility in environmental cleanup and hazardous material management (Akceylan et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane are Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) .

Mode of Action

The compound interacts with its targets, the HIF PHDs, by inhibiting their activity . This inhibition prevents the degradation of HIFs, leading to their accumulation in the cell . As a result, the expression of HIF target genes is upregulated, which includes genes encoding for proteins involved in erythropoiesis and angiogenesis .

Biochemical Pathways

The inhibition of HIF PHDs affects the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by PHDs, marking them for degradation . This leads to the transcription of HIF target genes, which can result in increased production of erythropoietin, leading to increased red blood cell production, and vascular endothelial growth factor, promoting angiogenesis .

Result of Action

The molecular and cellular effects of the compound’s action include the upregulation of HIF target genes, leading to increased production of erythropoietin and vascular endothelial growth factor . This can result in increased red blood cell production and promotion of angiogenesis .

Action Environment

Environmental factors such as oxygen levels in the cellular environment can influence the compound’s action. Under hypoxic conditions, the activity of HIF PHDs is naturally decreased, leading to the accumulation of HIFs Therefore, the efficacy of the compound may be influenced by the oxygen levels in the cellular environment

Propriétés

IUPAC Name |

8-(4-fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O4/c14-10-1-2-11(12(9-10)16(17)18)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKXIHNFJVOLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

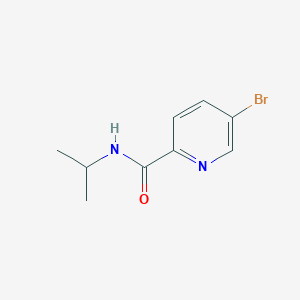

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)